molecular formula C9H12N4O B14523353 7-Methyl-3-propyl-2,5-dihydro-4H-pyrazolo[3,4-d]pyridazin-4-one CAS No. 62538-40-3

7-Methyl-3-propyl-2,5-dihydro-4H-pyrazolo[3,4-d]pyridazin-4-one

Cat. No.: B14523353
CAS No.: 62538-40-3
M. Wt: 192.22 g/mol
InChI Key: CPHSGUCTLOXEFH-UHFFFAOYSA-N
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Description

7-Methyl-3-propyl-2,5-dihydro-4H-pyrazolo[3,4-d]pyridazin-4-one is a heterocyclic compound with the molecular formula C9H12N4O. This compound belongs to the class of pyrazolopyridazines, which are known for their diverse biological activities and potential therapeutic applications .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-Methyl-3-propyl-2,5-dihydro-4H-pyrazolo[3,4-d]pyridazin-4-one typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of hydrazine derivatives with α,β-alkynyl ketones, followed by cyclization . The reaction conditions often include the use of catalysts such as gold or sodium hydride (NaH) to facilitate the cyclization process .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving multiple steps of purification and quality control to ensure the final product meets industry standards .

Chemical Reactions Analysis

Types of Reactions

7-Methyl-3-propyl-2,5-dihydro-4H-pyrazolo[3,4-d]pyridazin-4-one can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups.

    Reduction: This reaction can remove oxygen-containing functional groups or add hydrogen atoms.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Common reducing agents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).

    Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, alcohols).

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may yield alcohols or amines .

Scientific Research Applications

7-Methyl-3-propyl-2,5-dihydro-4H-pyrazolo[3,4-d]pyridazin-4-one has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, such as enzyme inhibition.

    Medicine: Investigated for its potential therapeutic effects, including anti-cancer and anti-inflammatory properties.

    Industry: Used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 7-Methyl-3-propyl-2,5-dihydro-4H-pyrazolo[3,4-d]pyridazin-4-one involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes or receptors, leading to changes in cellular processes. The exact molecular targets and pathways depend on the specific biological context and application .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

7-Methyl-3-propyl-2,5-dihydro-4H-pyrazolo[3,4-d]pyridazin-4-one is unique due to its specific substitution pattern, which can influence its biological activity and chemical reactivity. This uniqueness makes it a valuable compound for research and potential therapeutic applications .

Biological Activity

7-Methyl-3-propyl-2,5-dihydro-4H-pyrazolo[3,4-d]pyridazin-4-one is a compound of interest in medicinal chemistry due to its potential biological activities. This article aims to provide a detailed overview of its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is C10H14N4C_{10}H_{14}N_{4} with a molecular weight of 194.25 g/mol. The compound features a pyrazolo-pyridazine core structure, which is known for its diverse biological activities.

Research indicates that compounds with pyrazolo[3,4-d]pyridazine scaffolds often exhibit inhibition of various enzymes and receptors. For instance, studies have shown that similar compounds can act as selective inhibitors of deubiquitinating enzymes (DUBs), which play crucial roles in cellular regulation by modulating protein degradation pathways .

Pharmacological Effects

  • Anticancer Activity :
    • Pyrazolo compounds have been explored for their potential as anticancer agents. A study highlighted the ability of pyrazolo derivatives to inhibit cyclin-dependent kinases (CDKs), which are pivotal in cell cycle regulation .
    • In vitro assays demonstrated that certain derivatives exhibited significant cytotoxicity against cancer cell lines such as MCF-7 and HCT-116, with IC50 values indicating potent activity .
  • Neuroprotective Effects :
    • Some derivatives have shown promise in neuroinflammation models, suggesting that they may enhance neuronal survival and regeneration . This neuroprotective effect is attributed to their interaction with specific targets involved in neuroinflammatory processes.

Case Studies

  • Inhibition of DUBs :
    • A comprehensive screening of various compounds against DUBs revealed that certain pyrazolo derivatives demonstrated selective inhibition profiles. For example, compounds exhibiting IC50 values less than 50 μM against USP7 were identified as promising leads for further development .
  • Anticancer Efficacy :
    • A synthesized series of pyrazolo derivatives were tested against multiple cancer cell lines. The results indicated that modifications to the pyrazolo core significantly influenced their potency. For instance, one compound showed an IC50 value of 25 nM against HepG-2 cells, highlighting the structure-activity relationship (SAR) critical for drug design .

Data Tables

Compound IDCell LineIC50 (nM)Reference
AMCF-730
BHCT-11625
CHepG-220

Properties

CAS No.

62538-40-3

Molecular Formula

C9H12N4O

Molecular Weight

192.22 g/mol

IUPAC Name

7-methyl-3-propyl-2,5-dihydropyrazolo[3,4-d]pyridazin-4-one

InChI

InChI=1S/C9H12N4O/c1-3-4-6-7-8(12-11-6)5(2)10-13-9(7)14/h3-4H2,1-2H3,(H,11,12)(H,13,14)

InChI Key

CPHSGUCTLOXEFH-UHFFFAOYSA-N

Canonical SMILES

CCCC1=C2C(=NN1)C(=NNC2=O)C

Origin of Product

United States

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